5-methyl-2-(propan-2-yl)cyclohexyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
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Overview
Description
5-methyl-2-(propan-2-yl)cyclohexyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is a complex organic compound that features a cyclohexyl ring substituted with a methyl and isopropyl group, and an ester linkage to a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(propan-2-yl)cyclohexyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves multiple steps. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(propan-2-yl)cyclohexyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-methyl-2-(propan-2-yl)cyclohexyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-2-(propan-2-yl)cyclohexyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride
- 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate
Uniqueness
5-methyl-2-(propan-2-yl)cyclohexyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is unique due to its combination of a cyclohexyl ring with a benzimidazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H28N2O3S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C20H28N2O3S/c1-12(2)15-7-5-13(3)9-18(15)25-19(23)11-26-20-21-16-8-6-14(24-4)10-17(16)22-20/h6,8,10,12-13,15,18H,5,7,9,11H2,1-4H3,(H,21,22) |
InChI Key |
YXTOEUHUDZHTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC)C(C)C |
Origin of Product |
United States |
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